molecular formula C30H33F4N5O3 B12418430 Cathepsin K inhibitor 2

Cathepsin K inhibitor 2

Cat. No.: B12418430
M. Wt: 587.6 g/mol
InChI Key: DDOOKZPBYMCQNP-DHLKQENFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin K inhibitor 2 is a compound designed to inhibit the activity of cathepsin K, a cysteine protease highly expressed by osteoclasts. Cathepsin K plays a crucial role in the degradation of type I collagen, the major component of the organic bone matrix. Inhibition of cathepsin K has been shown to increase bone mass, improve bone microarchitecture, and enhance bone strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cathepsin K inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include the use of protecting groups, selective deprotection, and coupling reactions under specific conditions such as controlled temperature and pH. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Cathepsin K inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Cathepsin K inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and their role in various biochemical pathways.

    Biology: Employed in research to understand the role of cathepsin K in bone resorption and other physiological processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as osteoporosis, cancer, and other conditions involving excessive bone resorption.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting cathepsin K.

Mechanism of Action

Cathepsin K inhibitor 2 exerts its effects by binding to the active site of cathepsin K, thereby preventing the enzyme from degrading type I collagen. This inhibition leads to decreased bone resorption and increased bone mineral density. The molecular targets involved include the active site residues of cathepsin K, and the pathways affected include those related to bone remodeling and resorption .

Comparison with Similar Compounds

Cathepsin K inhibitor 2 is unique in its high selectivity and potency compared to other cathepsin K inhibitors. Similar compounds include:

This compound stands out due to its specific binding affinity and effectiveness in preclinical and clinical studies, making it a promising candidate for further development and research .

Properties

Molecular Formula

C30H33F4N5O3

Molecular Weight

587.6 g/mol

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[8-(4-methylpiperazine-1-carbonyl)dibenzofuran-3-yl]ethyl]amino]pentanamide

InChI

InChI=1S/C30H33F4N5O3/c1-28(2,31)16-22(26(40)37-29(17-35)8-9-29)36-25(30(32,33)34)18-4-6-20-21-14-19(5-7-23(21)42-24(20)15-18)27(41)39-12-10-38(3)11-13-39/h4-7,14-15,22,25,36H,8-13,16H2,1-3H3,(H,37,40)/t22-,25-/m0/s1

InChI Key

DDOOKZPBYMCQNP-DHLKQENFSA-N

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)C(=O)N5CCN(CC5)C)C(F)(F)F)F

Origin of Product

United States

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